

Application Notes and Protocols: Recommended Dosage of Halofuginone Lactate for Mouse Models

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Compound of Interest

Compound Name: *Halofuginone lactate*

Cat. No.: *B1262171*

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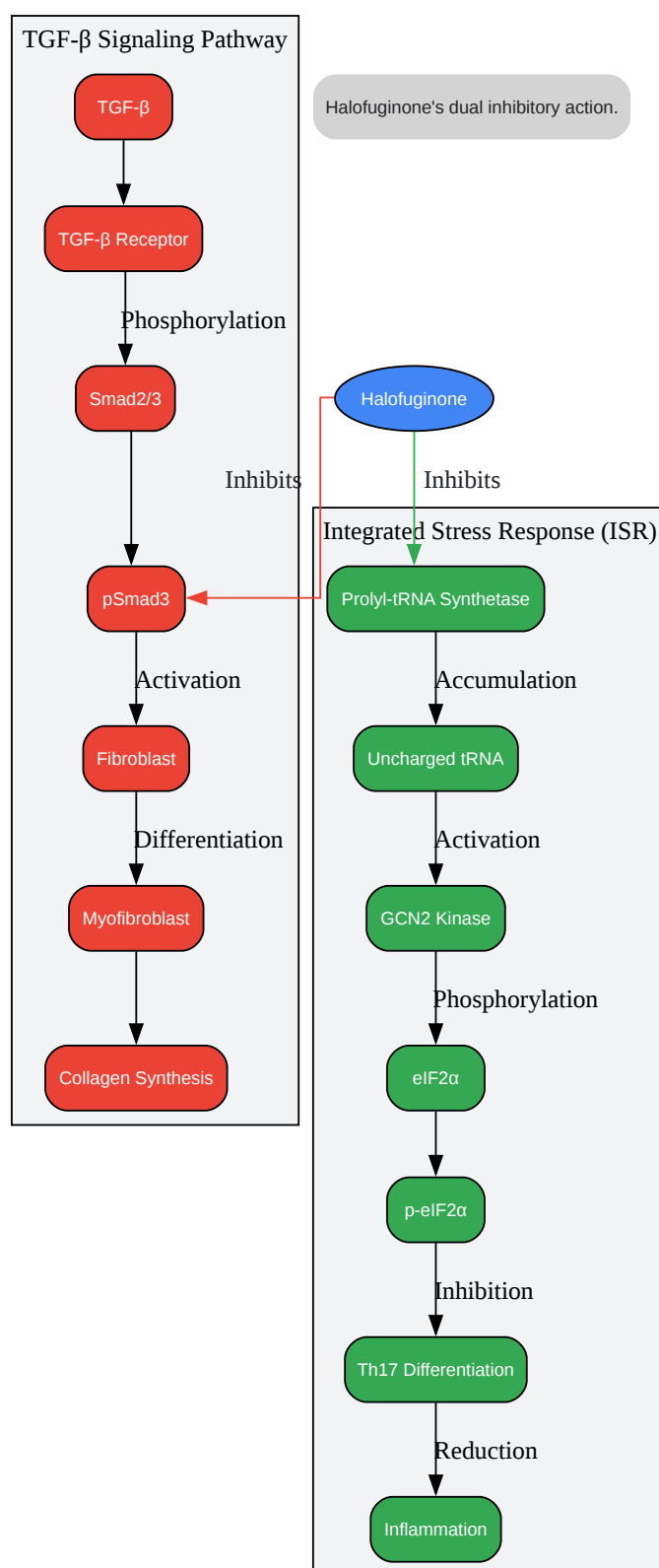
Introduction: The Multifaceted Role of Halofuginone in Preclinical Research

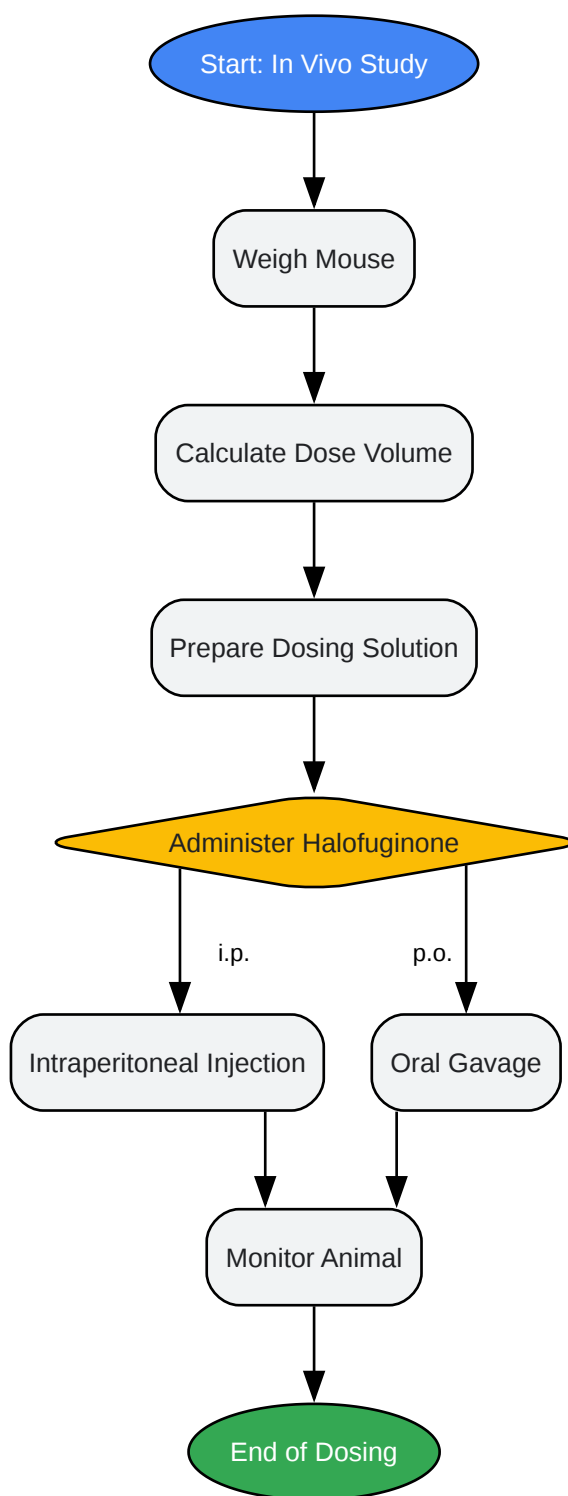
Halofuginone (HF), a synthetic quinazolinone alkaloid derived from *Dichroa febrifuga*, has emerged as a potent small molecule with a diverse range of biological activities, making it a valuable tool in preclinical research.[1][2] Initially recognized for its coccidiostatic properties in veterinary medicine, its therapeutic potential has expanded to encompass anti-fibrotic, anti-cancer, and immunomodulatory effects.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the recommended dosages and administration protocols for **Halofuginone lactate** in mouse models, underpinned by an understanding of its molecular mechanisms.

Halofuginone lactate's primary mechanisms of action are twofold: the inhibition of transforming growth factor-beta (TGF- β) signaling and the activation of the integrated stress response (ISR) through the inhibition of prolyl-tRNA synthetase (ProRS).[2] By inhibiting the phosphorylation of Smad3, a key downstream effector in the TGF- β pathway, Halofuginone effectively blocks the transition of fibroblasts to myofibroblasts, a critical step in the pathogenesis of fibrosis.[2][4] Concurrently, its inhibition of ProRS leads to an accumulation of uncharged tRNA, mimicking amino acid starvation and activating the GCN2 kinase branch of the ISR.[1][5][6] This response plays a crucial role in its anti-inflammatory and anti-cancer properties, including the inhibition of Th17 cell differentiation.[2][7]

Molecular Mechanisms of Halofuginone

To effectively design in vivo studies, a foundational understanding of Halofuginone's signaling impact is crucial. The following diagram illustrates the key pathways modulated by Halofuginone.





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